Cas no 2193059-59-3 (3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine)
3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine
- EN300-1693367
- 2193059-59-3
- 3-[(4-fluoro-2-nitrophenyl)methyl]-3-methyl-3H-diazirine
-
- Inchi: 1S/C9H8FN3O2/c1-9(11-12-9)5-6-2-3-7(10)4-8(6)13(14)15/h2-4H,5H2,1H3
- InChI Key: BHNHSVLPMXIUFM-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)[N+](=O)[O-])CC1(C)N=N1
Computed Properties
- Exact Mass: 209.06005467g/mol
- Monoisotopic Mass: 209.06005467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 70.5Ų
3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1693367-0.05g |
3-[(4-fluoro-2-nitrophenyl)methyl]-3-methyl-3H-diazirine |
2193059-59-3 | 0.05g |
$1632.0 | 2023-09-20 | ||
| Enamine | EN300-1693367-0.1g |
3-[(4-fluoro-2-nitrophenyl)methyl]-3-methyl-3H-diazirine |
2193059-59-3 | 0.1g |
$1711.0 | 2023-09-20 | ||
| Enamine | EN300-1693367-0.25g |
3-[(4-fluoro-2-nitrophenyl)methyl]-3-methyl-3H-diazirine |
2193059-59-3 | 0.25g |
$1789.0 | 2023-09-20 | ||
| Enamine | EN300-1693367-0.5g |
3-[(4-fluoro-2-nitrophenyl)methyl]-3-methyl-3H-diazirine |
2193059-59-3 | 0.5g |
$1866.0 | 2023-09-20 | ||
| Enamine | EN300-1693367-1.0g |
3-[(4-fluoro-2-nitrophenyl)methyl]-3-methyl-3H-diazirine |
2193059-59-3 | 1g |
$1944.0 | 2023-06-04 | ||
| Enamine | EN300-1693367-2.5g |
3-[(4-fluoro-2-nitrophenyl)methyl]-3-methyl-3H-diazirine |
2193059-59-3 | 2.5g |
$3809.0 | 2023-09-20 | ||
| Enamine | EN300-1693367-5.0g |
3-[(4-fluoro-2-nitrophenyl)methyl]-3-methyl-3H-diazirine |
2193059-59-3 | 5g |
$5635.0 | 2023-06-04 | ||
| Enamine | EN300-1693367-10.0g |
3-[(4-fluoro-2-nitrophenyl)methyl]-3-methyl-3H-diazirine |
2193059-59-3 | 10g |
$8357.0 | 2023-06-04 | ||
| Enamine | EN300-1693367-1g |
3-[(4-fluoro-2-nitrophenyl)methyl]-3-methyl-3H-diazirine |
2193059-59-3 | 1g |
$1944.0 | 2023-09-20 | ||
| Enamine | EN300-1693367-5g |
3-[(4-fluoro-2-nitrophenyl)methyl]-3-methyl-3H-diazirine |
2193059-59-3 | 5g |
$5635.0 | 2023-09-20 |
3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine
3-(4-Fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine (CAS No. 2193059-59-3)
The compound 3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine (CAS No. 2193059-59-3) is a highly specialized organic compound with unique chemical properties. This compound belongs to the class of diazirines, which are three-membered heterocycles containing two nitrogen atoms and one carbon atom. The structure of this compound is characterized by a diazirine ring substituted with a methyl group and a fluoronitrophenyl group, making it a valuable molecule in various chemical and pharmaceutical applications.
Diazirines, such as 3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine, are known for their reactivity and ability to undergo various transformations under specific conditions. Recent studies have highlighted the potential of this compound in the field of drug discovery, particularly in the development of bioactive molecules. The presence of the nitro group and the fluoro substituent on the phenyl ring enhances its electronic properties, making it a promising candidate for applications in medicinal chemistry.
One of the key features of diazirines is their ability to act as intermediates in the synthesis of other complex molecules. For instance, 3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine can be used as a building block in the construction of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. The methyl substitution on the diazirine ring further modulates its reactivity, making it suitable for specific types of reactions such as cycloadditions or nucleophilic attacks.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic structure and reactivity of diazirines like this compound. By employing quantum mechanical calculations, scientists have been able to predict the most favorable reaction pathways for this molecule, leading to more efficient synthetic strategies. This has significantly contributed to its utilization in cutting-edge research projects.
In terms of synthesis, 3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine can be prepared through a variety of methods, including diazotization reactions and cyclization processes. The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product. Researchers have also explored green chemistry approaches to synthesize this compound, minimizing environmental impact while maintaining high yields.
The application of diazirines in materials science is another area that has gained traction recently. Due to their unique electronic properties, compounds like 3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine are being investigated for their potential use in organic electronics and optoelectronic devices. Their ability to form stable charge transfer complexes makes them attractive candidates for applications in light-emitting diodes (LEDs) and solar cells.
Moreover, the presence of both nitro and fluoro groups in this compound introduces significant steric and electronic effects, which can be exploited in designing novel materials with tailored properties. For example, these groups can influence the solubility, stability, and reactivity of the molecule, making it versatile for diverse chemical transformations.
In conclusion, 3-(4-fluoro-2-nitrophenyl)methyl-3-methyl-3H-diazirine (CAS No. 2193059-59-3) is a fascinating compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers in fields such as medicinal chemistry, materials science, and organic synthesis. As ongoing research continues to uncover new insights into its properties and capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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